Boc-Phe(4-Me)-OH

Catalog No.
S672851
CAS No.
80102-26-7
M.F
C15H21NO4
M. Wt
279,34 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe(4-Me)-OH

CAS Number

80102-26-7

Product Name

Boc-Phe(4-Me)-OH

IUPAC Name

(2S)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279,34 g/mole

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

JYRWNPUFECDJCX-LBPRGKRZSA-N

SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

80102-26-7;N-Boc-4-Methyl-L-phenylalanine;Boc-4-methyl-L-phenylalanine;Boc-L-4-Methylphe;Boc-L-4-Methylphenylalanine;Boc-Phe(4-Me)-OH;Boc-L-phe(4-me)-OH;BOC-4-METHY-L-PHENYLALANINE;SBB064603;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-P-TOLYL-PROPIONICACID;(2S)-2-[(tert-butoxy)carbonylamino]-3-(4-methylphenyl)propanoicacid;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoicacid;BOC-P-ME-PHE-OH;Boc-4-Methyl-L-Phe-OH;BOC-P-ME-L-PHE-OH;SCHEMBL25672;BOC-L-4-ME-PHE-OH;KSC919A2B;15006_ALDRICH;AC1MC511;BOC-L-4-METHYL-PHE-OH;15006_FLUKA;CTK8B9020;JYRWNPUFECDJCX-LBPRGKRZSA-N;MolPort-001-758-368

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-Phe(4-Me)-OH (CAS: 80102-26-7) is a protected, non-canonical amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) and drug discovery.[1][2] As a para-methylated analog of N-Boc-L-phenylalanine, its primary procurement value lies in its ability to introduce specific steric and electronic modifications to a peptide sequence. The addition of the 4-methyl group enhances hydrophobicity and can modulate biological activity by influencing how the resulting peptide interacts with its target receptor.[1]

Substituting Boc-Phe(4-Me)-OH with the more common Boc-Phe-OH is not a simple 1:1 exchange and can lead to significant changes in the final peptide's properties. The para-methyl group is not merely a passive addition; it alters the electronic properties of the aromatic ring and increases steric bulk. This modification directly influences peptide-receptor interactions, such as cation-π stacking, which can be critical for binding affinity and biological function.[3] Consequently, replacing it with the unsubstituted analog can result in a loss of potency or altered pharmacological profile, making it a distinct and non-interchangeable building block for specific structure-activity relationship (SAR) studies and lead optimization campaigns.[1]

Modulation of Receptor Binding Affinity via Cation-π Interaction Tuning

The electron-donating nature of the para-methyl group enhances the cation-π binding potential of the phenylalanine side chain, a key non-covalent interaction in many peptide-receptor complexes.[3][4] In a study on α-factor peptide binding to the Ste2p receptor, substitution with 4-methylphenylalanine resulted in a dissociation constant (Kd) of 53.2 nM. This indicates a weaker binding affinity compared to the parent phenylalanine analog (Kd = 20.4 nM) in this specific system, demonstrating the significant and tunable impact of the methyl group on receptor binding.[3] This allows researchers to systematically probe and optimize these critical interactions.

Evidence DimensionReceptor Binding Affinity (Kd)
Target Compound Data53.2 ± 11.3 nM (for peptide with 4-Me-Phe)
Comparator Or BaselinePhenylalanine (unsubstituted): 20.4 ± 4.4 nM
Quantified Difference~2.6-fold weaker binding in this model system
ConditionsSaturation binding assay of NBD-labeled α-factor peptide analogs to the Ste2p receptor on whole yeast cells.

This provides a specific, quantifiable tool for medicinal chemists to fine-tune receptor affinity by modulating cation-π interactions, which is not possible with the standard Boc-Phe-OH.

Precursor Suitability: Full Compatibility with Standard Boc-SPPS Workflows

Boc-Phe(4-Me)-OH is fully compatible with standard Boc-based solid-phase peptide synthesis (Boc-SPPS) protocols. The Boc protecting group is reliably cleaved under moderate acidic conditions (e.g., 50% TFA in DCM), and the subsequent coupling steps proceed using common activators like DIC/HOBt or HBTU/DIEA without requiring special modifications.[5][6] Its physical properties, including a melting point of 84-88 °C, are well-defined, ensuring consistent handling and weighing for synthesis protocols.[7] This ensures seamless integration into established laboratory workflows without the need for re-optimization, unlike more sterically hindered or electronically unusual amino acids.

Evidence DimensionProcess Compatibility
Target Compound DataSuitable for standard Boc-SPPS reaction cycles.
Comparator Or BaselineStandard Boc-protected amino acids (e.g., Boc-Phe-OH, Boc-Ala-OH).
Quantified DifferenceNo significant deviation from standard, established Boc-SPPS protocols is required.
ConditionsStandard Boc-SPPS: TFA deprotection, DIEA neutralization, and carbodiimide-based coupling.

Procurement can be justified by its drop-in compatibility with existing, validated synthesis protocols, minimizing process development time and risk of failure.

Enhancing Peptide Lipophilicity for Improved Pharmacokinetic Properties

Incorporating N-methylated amino acids is a recognized strategy to increase the membrane permeability and proteolytic stability of peptides.[8] While direct comparative LogP data is not readily available in literature, the addition of a methyl group to the phenyl ring inherently increases the lipophilicity of the amino acid residue compared to the parent phenylalanine. This modification is a key tool used by medicinal chemists to improve the pharmacokinetic profile of peptide-based drug candidates, potentially enhancing oral bioavailability and in-vivo half-life.[2][8]

Evidence DimensionLipophilicity Enhancement
Target Compound DataIncreased lipophilicity due to the addition of a non-polar methyl group.
Comparator Or BaselineBoc-Phe-OH (unsubstituted).
Quantified DifferenceQualitatively higher lipophilicity (LogP value).
ConditionsStructure-property relationship based on substituent effects.

This compound is a preferred choice when the objective is to systematically increase a peptide's lipophilicity to overcome common pharmacokinetic barriers in drug development.

Structure-Activity Relationship (SAR) Studies Requiring Systematic Tuning of Aromatic Interactions

Ideal for projects where the goal is to probe the role of cation-π or hydrophobic interactions at a specific receptor binding pocket. By comparing the activity of a peptide containing 4-Me-Phe with its unsubstituted Phe counterpart, researchers can directly quantify the contribution of the methyl group's electronic and steric effects to overall potency.[9]

Lead Optimization to Enhance Peptide Pharmacokinetics

A strategic choice for improving a lead peptide's drug-like properties. The introduction of the 4-methyl group serves as a reliable method to increase lipophilicity, which can lead to better membrane permeability and potentially improved metabolic stability, addressing common challenges in peptide drug development.[10]

Synthesis of Peptidomimetics with Defined Conformational Properties

Suitable for the synthesis of peptides where side-chain modifications are used to introduce conformational constraints. The steric bulk of the methyl group can influence the rotational freedom of the phenyl ring, helping to design peptides with a more rigid and predictable three-dimensional structure for improved receptor selectivity and affinity.

XLogP3

2.2

Wikipedia

Boc-4-methyl-L-phenylalanine

Dates

Last modified: 08-15-2023

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